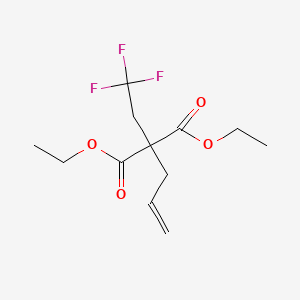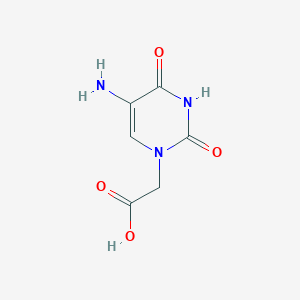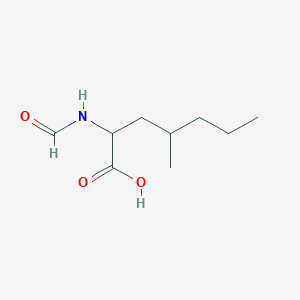
2-Ethyl-2-propylmalonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-2-propylmalonic acid is an organic compound that belongs to the class of malonic acids It is characterized by the presence of two carboxyl groups attached to a central carbon atom, which is also bonded to an ethyl and a propyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-2-propylmalonic acid typically involves the malonic ester synthesis. This process starts with the deprotonation of diethyl malonate using a weak base, followed by alkylation with ethyl and propyl halides. The reaction conditions generally include:
Base: Sodium ethoxide or potassium tert-butoxide
Solvent: Ethanol or tetrahydrofuran (THF)
Temperature: Room temperature to reflux conditions
The alkylated product is then hydrolyzed under acidic conditions to yield the corresponding malonic acid derivative. The final step involves decarboxylation to produce this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-2-propylmalonic acid undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the alpha position.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution Reagents: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions include various substituted malonic acids, alcohols, ketones, and aldehydes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-Ethyl-2-propylmalonic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals .
Mécanisme D'action
The mechanism of action of 2-Ethyl-2-propylmalonic acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: Acts as an inhibitor of certain enzymes by mimicking the structure of natural substrates.
Metabolic Pathways: Participates in metabolic pathways, potentially affecting the production of key metabolites.
Molecular Targets: Binds to specific proteins and enzymes, altering their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propylmalonic acid
- 2-Ethylmalonic acid
- 2,2-Dipropylmalonic acid
Comparison
2-Ethyl-2-propylmalonic acid is unique due to the presence of both ethyl and propyl groups, which confer distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H14O4 |
|---|---|
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
2-ethyl-2-propylpropanedioic acid |
InChI |
InChI=1S/C8H14O4/c1-3-5-8(4-2,6(9)10)7(11)12/h3-5H2,1-2H3,(H,9,10)(H,11,12) |
Clé InChI |
GDYPOKOVVJLYCE-UHFFFAOYSA-N |
SMILES canonique |
CCCC(CC)(C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




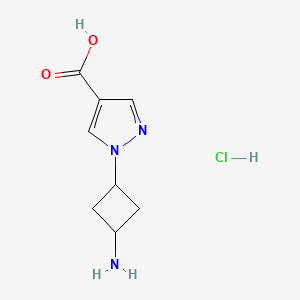
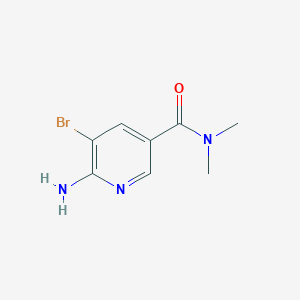
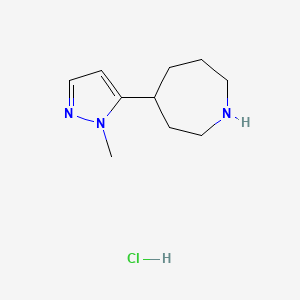

![(1R,4R)-1-methyl-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13482659.png)
![N-[(4-{2-[(6-chloropyridin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methyl]-N-methylacetamide](/img/structure/B13482667.png)
